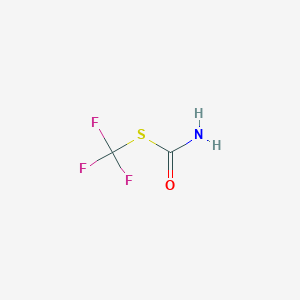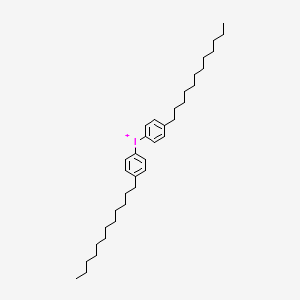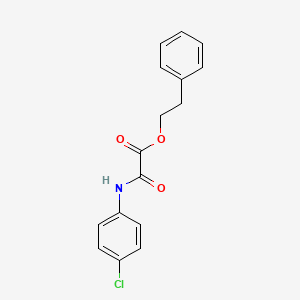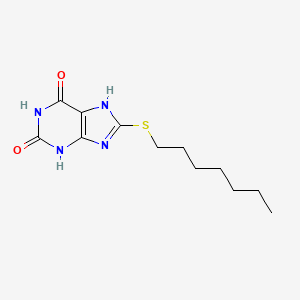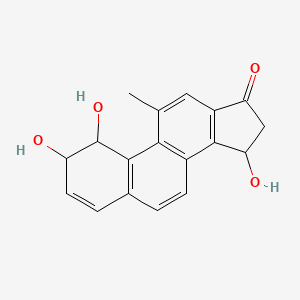
1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a methyl group attached to a polycyclic framework. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one typically involves multi-step organic reactions. The process begins with the preparation of the core polycyclic structure, followed by the introduction of hydroxyl groups and the methyl group through selective functionalization reactions. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective introduction of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity, yield, and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent.
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution Reagents: TsCl, thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Applications De Recherche Scientifique
1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the polycyclic structure allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estra-1,3,5(10),7,9,15-hexaen-17-one: A structurally related compound with similar polycyclic features but different functional groups.
11-Methylgona-1,3,5(10),6,8,13-hexaen-17-one: Another related compound with a similar core structure but lacking the hydroxyl groups.
Uniqueness
1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one is unique due to the presence of multiple hydroxyl groups and a methyl group, which confer distinct chemical and biological properties. These functional groups enable specific interactions with biological targets and provide versatility in chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
73529-18-7 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
1,2,15-trihydroxy-11-methyl-1,2,15,16-tetrahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H16O4/c1-8-6-11-13(20)7-14(21)17(11)10-4-2-9-3-5-12(19)18(22)16(9)15(8)10/h2-6,12,14,18-19,21-22H,7H2,1H3 |
Clé InChI |
FJQISDKPJQILRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(CC2=O)O)C3=C1C4=C(C=CC(C4O)O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)
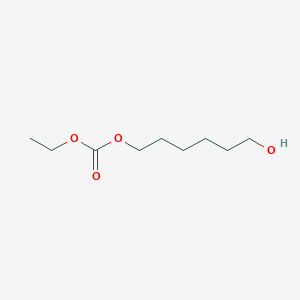

![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)



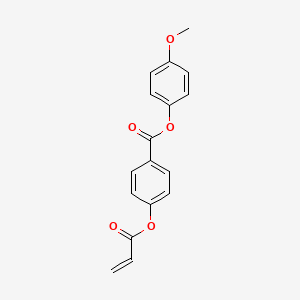
![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)
